sc-10

概述

描述

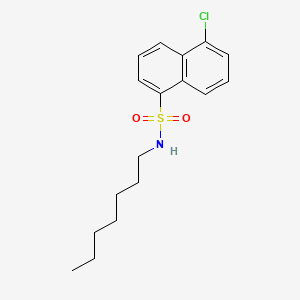

SC-10,也称为5-氯-N-庚基-1-萘磺酰胺,是一种直接激活蛋白激酶C(PKC)的化合物。蛋白激酶C是一种酶,在各种细胞过程中发挥着至关重要的作用,包括细胞生长、分化和凋亡。This compound以其穿透细胞的能力而闻名,并以钙依赖性方式特异性激活蛋白激酶C .

科学研究应用

SC-10具有广泛的科学研究应用,包括:

化学: 用作有机合成中的试剂,以及作为研究磺酰胺化学的模型化合物。

生物学: 用于细胞生物学研究,以研究蛋白激酶C在细胞过程中的作用。

医学: 研究其在蛋白激酶C参与的疾病(如癌症和神经退行性疾病)中的潜在治疗效果。

作用机制

SC-10通过直接激活蛋白激酶C发挥作用。激活是通过蛋白激酶C刺激肌球蛋白轻链(MLC)的磷酸化来实现的,而不涉及肌球蛋白轻链激酶的激活。这种独特的机制使this compound能够恢复人端粒酶逆转录酶(hTERT)和热休克蛋白90(hsp90)之间被破坏的相互作用,它们是端粒酶全酶的必要组成部分 .

生化分析

Biochemical Properties

5-Chloro-N-heptyl-1-naphthalenesulfonamide plays a significant role in biochemical reactions, primarily through its interaction with protein kinase C. Protein kinase C is a family of enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-Chloro-N-heptyl-1-naphthalenesulfonamide acts as an activator of protein kinase C by mimicking the action of endogenous activators such as phosphatidylserine. This interaction enhances the enzyme’s activity, leading to the phosphorylation of target proteins and subsequent modulation of cellular functions .

Cellular Effects

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide on cells are diverse and depend on the specific cell type and context. In general, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By activating protein kinase C, 5-Chloro-N-heptyl-1-naphthalenesulfonamide can alter the phosphorylation status of various substrates, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can modulate the activity of transcription factors, thereby affecting gene expression patterns .

Molecular Mechanism

At the molecular level, 5-Chloro-N-heptyl-1-naphthalenesulfonamide exerts its effects through direct binding to protein kinase C. This binding induces a conformational change in the enzyme, enhancing its catalytic activity. The activated protein kinase C then phosphorylates specific serine and threonine residues on target proteins, leading to alterations in their function. This mechanism of action is crucial for the regulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the activation of protein kinase C by 5-Chloro-N-heptyl-1-naphthalenesulfonamide can lead to sustained changes in cellular function, including long-term alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively activate protein kinase C and modulate cellular processes without causing significant toxicity. At higher doses, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

5-Chloro-N-heptyl-1-naphthalenesulfonamide is involved in several metabolic pathways, primarily through its interaction with protein kinase C. The activation of protein kinase C by this compound can influence metabolic flux and alter the levels of various metabolites. Additionally, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy balance .

Transport and Distribution

Within cells and tissues, 5-Chloro-N-heptyl-1-naphthalenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and membrane regions, where protein kinase C is active. Targeting signals and post-translational modifications may play a role in directing 5-Chloro-N-heptyl-1-naphthalenesulfonamide to these compartments, ensuring its effective interaction with protein kinase C and other biomolecules .

准备方法

合成路线和反应条件

SC-10的合成涉及5-氯-1-萘磺酰氯与庚胺的反应。该反应通常在碱(如三乙胺)存在下进行,以中和反应过程中生成的盐酸。反应条件包括:

温度: 室温至50°C

溶剂: 二氯甲烷或其他合适的有机溶剂

反应时间: 数小时至过夜

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

大型反应器: 用于处理增加的反应物体积

高效混合和温度控制: 确保均匀的反应条件

纯化步骤: 如重结晶或色谱法,以获得高纯度this compound

化学反应分析

反应类型

SC-10经历各种化学反应,包括:

氧化: this compound可以被氧化形成亚砜或砜。

还原: this compound的还原会导致形成相应的胺。

取代: this compound可以进行亲核取代反应,特别是在磺酰胺基团处。

常用试剂和条件

氧化: 通常使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等试剂。

还原: 采用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等试剂。

取代: 胺或硫醇等亲核试剂可在碱性条件下使用。

主要形成的产物

氧化: 亚砜和砜

还原: 庚胺衍生物

取代: 各种取代的磺酰胺

相似化合物的比较

类似化合物

N-(6-苯基己基)-5-氯-1-萘磺酰胺: 另一种具有类似结构特征的蛋白激酶C激活剂。

苔藓虫素-1: 一种天然产物,也激活蛋白激酶C,但通过不同的机制。

佛波酯: 通过模拟二酰基甘油(DAG)激活蛋白激酶C的化合物。

SC-10的独特性

This compound的独特之处在于它以钙依赖性方式特异性激活蛋白激酶C,以及它能够有效地穿透细胞。与其他蛋白激酶C激活剂不同,this compound不涉及肌球蛋白轻链激酶的激活,使其成为研究蛋白激酶C相关通路的宝贵工具 .

生物活性

5-Chloro-N-heptylnaphthalene-1-sulfonamide, commonly referred to as SC-10, is a compound recognized for its significant biological activity, particularly as an activator of Protein Kinase C (PKC) . This article delves into the compound's mechanism of action, biochemical properties, cellular effects, and its implications in various research contexts.

Target of Action

The primary target of this compound is Protein Kinase C (PKC) , a family of enzymes critical in regulating various cellular processes including growth, differentiation, and apoptosis. This compound activates PKC by mimicking endogenous activators such as phosphatidylserine, thereby enhancing its activity and promoting the phosphorylation of diverse protein targets .

Biochemical Pathways

Upon activation by this compound, PKC phosphorylates multiple substrates including ion channels and transcription factors. This process influences numerous biochemical pathways essential for cellular function. For instance, PKC activation has been shown to regulate calcium-dependent smooth muscle myosin light chain phosphorylation, which is vital for muscle contraction.

Cellular Effects

The biological effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide are context-dependent and vary across different cell types. Generally, the compound influences:

- Cell Signaling Pathways: Alters signal transduction mechanisms through PKC activation.

- Gene Expression: Modulates transcription factor activity, impacting gene expression patterns.

- Cellular Metabolism: Affects metabolic pathways by altering the phosphorylation state of key enzymes.

In laboratory studies, this compound has been shown to induce changes in cell proliferation and differentiation while also influencing apoptosis .

Case Studies and Research Findings

-

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively activates PKC in various cell lines. The compound's ability to enhance PKC activity correlates with increased phosphorylation of target proteins involved in critical signaling pathways . -

In Vivo Models

Research using animal models indicates that the effects of this compound are dose-dependent. Lower doses activate PKC without significant toxicity, while higher doses can lead to adverse effects such as cytotoxicity and disruption of normal cellular functions . -

Metabolic Pathways

This compound's involvement in metabolic pathways has been highlighted in studies examining its interaction with liver organoids derived from human pluripotent stem cells. The compound exhibited strong CYP2C9 enzyme activity, indicating its potential role in drug metabolism .

Data Summary

The following table summarizes key findings regarding the biological activity of 5-chloro-N-heptylnaphthalene-1-sulfonamide:

| Aspect | Details |

|---|---|

| Chemical Name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide (this compound) |

| Primary Target | Protein Kinase C (PKC) |

| Mechanism | Activates PKC by mimicking phosphatidylserine |

| Cellular Effects | Modulates cell signaling pathways, gene expression, and metabolism |

| Dose Dependency | Lower doses activate PKC; higher doses may cause cytotoxicity |

| Biochemical Pathways | Involved in calcium-dependent signaling and metabolic regulation |

属性

IUPAC Name |

5-chloro-N-heptylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJERJFCHYXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907970 | |

| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-79-6 | |

| Record name | N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102649-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known molecular target of SC-10?

A1: this compound is a known activator of Protein Kinase C (PKC) [, , ].

Q2: How does this compound activate PKC?

A2: Unlike phorbol esters like TPA, this compound does not appear to induce the translocation of PKC isoforms from the cytosol to the membrane, suggesting a different mechanism of activation []. The exact mechanism of PKC activation by this compound remains to be fully elucidated.

Q3: What downstream effects have been observed following this compound-mediated PKC activation?

A3: In HL-60 cells, a human myeloid leukemia cell line, this compound pretreatment demonstrated a protective effect against apoptosis induced by 1-β-D-arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent []. It also enhanced LPS-induced release of tumor necrosis factor (TNF) from mouse peritoneal macrophages at suboptimal doses []. In rabbit retinal rod bipolar cells, this compound potently and reversibly reduced the GABA-activated Cl- current, an effect that could be eliminated by the kinase inhibitors staurosporine and calphostin C [].

Q4: Does this compound affect the expression of early response genes like c-Fos, c-Jun, or p21WAF/CIP1?

A4: Unlike TPA, this compound did not alter the expression of these genes in the human myeloid leukemia cell lines U937 and HL-60 [].

Q5: Does this compound affect the expression of CD11c?

A5: this compound did not alter the expression of the β2-integrin CD11c in U937 cells. This is in contrast to TPA, which induces CD11c expression during differentiation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H20ClNO2S and its molecular weight is 337.87 g/mol.

Q7: Are there any studies on how modifications to the structure of this compound affect its activity or potency?

A7: While there isn't specific information on this compound modifications, related research explored the effects of modifying the alkyl chain length in a series of naphthalenesulfonamide derivatives on their ability to modulate LPS-induced TNF release from mouse peritoneal macrophages. The study found that derivatives with shorter alkyl chains, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and its butyl and ethyl analogs, inhibited TNF release, while those with longer alkyl chains, including this compound and its quinyl and butyl analogs, enhanced TNF release []. This suggests that the length of the alkyl chain at the sulfonamide nitrogen significantly influences the biological activity of these compounds.

Q8: In what cell lines or models has this compound shown biological activity?

A8: this compound has demonstrated activity in various in vitro and in vivo models, including:

- Human myeloid leukemia cell lines (U937 and HL-60): this compound showed modest effects on cell cycle progression and a protective effect against chemotherapy-induced apoptosis in HL-60 cells [].

- Rabbit retinal rod bipolar cells: this compound modulated GABA-activated Cl- currents [].

- Mouse peritoneal macrophages: this compound enhanced LPS-induced TNF release [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。